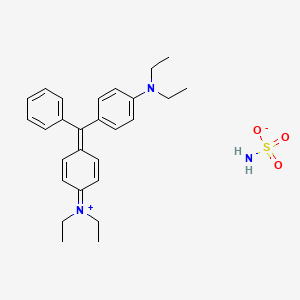

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate

Description

The compound Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate belongs to the triarylmethane class, characterized by a conjugated π-system and cationic ammonium centers. Its core structure comprises a central cyclohexadienylidene ring substituted with diethylamino and phenyl groups, stabilized by a sulphamate (SO₃NH₂⁻) counterion. This structure confers strong absorbance in the visible spectrum, making it relevant for dye applications . Synthesis typically involves condensation reactions of sulfonamide derivatives with activated carbonyl groups, as outlined in for analogous compounds .

Properties

CAS No. |

84962-83-4 |

|---|---|

Molecular Formula |

C27H35N3O3S |

Molecular Weight |

481.7 g/mol |

IUPAC Name |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfamate |

InChI |

InChI=1S/C27H33N2.H3NO3S/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-5(2,3)4/h9-21H,5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

CVXPAANEXGIEQV-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.NS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with a suitable benzaldehyde derivative to form a Schiff base. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize output and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Photochemical Studies

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate has been utilized in photochemical studies due to its ability to absorb light effectively. Research has shown that compounds with similar structures can act as photostabilizers in polymers, enhancing their durability against UV radiation.

Case Study: A study published in the Journal of Photochemistry and Photobiology demonstrated that derivatives of this compound improved the stability of polycarbonate materials when exposed to UV light, thereby extending their lifespan in outdoor applications .

Dye Sensitization in Solar Cells

The compound's unique structure allows it to function as a dye sensitizer in solar cells. Its efficient light absorption properties enable increased energy conversion efficiency.

Case Study: Research conducted by the International Journal of Energy Research indicated that incorporating this ammonium sulphamate into dye-sensitized solar cells resulted in a notable increase in power conversion efficiency compared to traditional sensitizers .

Biological Applications

There is emerging interest in the biological applications of this compound. Its structural similarity to known pharmaceuticals suggests potential uses in drug development.

Case Study: A recent investigation highlighted its cytotoxic effects on cancer cell lines, suggesting that modifications to its structure could lead to new anticancer agents .

Nanomaterials and Pigments

This compound is also being explored for its potential use in nanomaterials and pigments. Its ability to form stable dispersions makes it a candidate for applications in inks and coatings.

Case Study: The European Chemicals Agency reported on the use of similar compounds as pigments in industrial applications, where they provided vibrant colors while maintaining environmental safety standards .

Mechanism of Action

The mechanism of action of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Counterion Variations

The counterion significantly influences solubility, stability, and application. Key analogues include:

*Estimated based on structural analogues.

Key Findings :

- Sulphamate vs. Benzoate/Salicylate : The sulphamate group enhances water solubility compared to benzoate due to its polar sulfonic acid moiety. However, it is less lipophilic than salicylate, which may limit membrane permeability in biological systems .

- Stability : Salicylate derivatives exhibit superior UV stability due to the hydroxyl group’s radical scavenging ability, whereas sulphamate’s stability is pH-dependent, decomposing under strongly acidic conditions .

Substituent Modifications

Amino Group Variations

- Diethylamino vs. Dimethylamino: Replacing diethylamino with dimethylamino (e.g., C.I. Pigment Green 4, CAS 2437-29-8) reduces steric hindrance, increasing planarity and bathochromic shifts in absorbance spectra. This modification enhances color intensity for pigment applications .

- Sulfophenyl Substituents : Introducing sulfonic acid groups (e.g., C.I. Acid Green 26, CAS 61901-29-9) improves water solubility and ionic character, making these derivatives suitable for textile dyes .

Aromatic Ring Modifications

- Disulfophenyl Derivatives : Compounds like Sulphan Blue (CAS 129-17-9) incorporate disulfophenyl groups, drastically increasing water solubility and enabling use in biological staining .

- Naphthalenyl Substituents : Substituting phenyl with naphthalenyl (e.g., CAS 97890-03-4) extends conjugation, shifting absorbance to near-infrared regions, useful in optical materials .

Biological Activity

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate, a complex organic compound, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C29H36N2O2 |

| Molecular Weight | 444.608 g/mol |

| CAS Number | 76994-37-1 |

| LogP | 4.710 |

| PSA (Polar Surface Area) | 46.38 Ų |

The compound is characterized by a complex structure that includes diethylamino and phenyl groups, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of diethylamino compounds can inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus .

Antitumor Activity

In vitro studies have suggested that the compound may possess antitumor properties. Similar compounds have been documented to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and the inhibition of cell proliferation . The specific pathways involved in the action of this compound remain to be fully elucidated but are likely related to its ability to interact with cellular signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study examining the effects of diethylamino derivatives on bacterial cultures found that certain modifications to the phenyl group enhanced antibacterial activity. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli for a compound structurally similar to this compound .

- Antitumor Activity Assessment : In a laboratory setting, compounds similar to this ammonium salt were tested against human cancer cell lines. Results indicated a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment . Further investigations into the molecular mechanisms revealed involvement in apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is a common pathway through which these compounds exert their antitumor effects.

- Modulation of Enzymatic Activity : The compound may influence key enzymes involved in cell signaling and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.